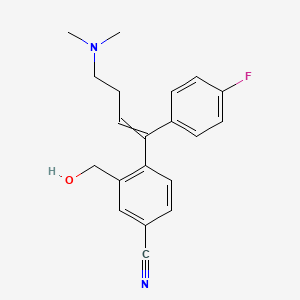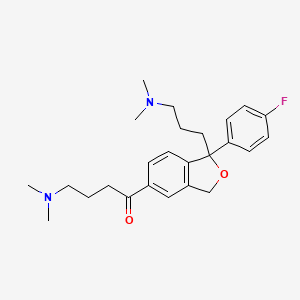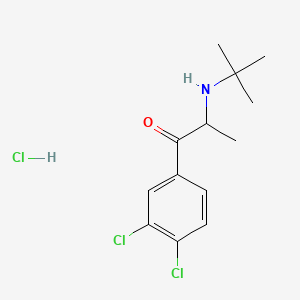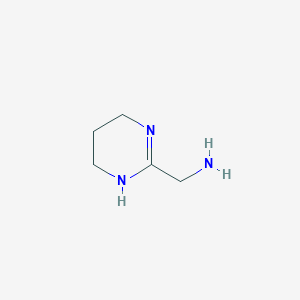
Diclofenac isopropyl ester
Descripción general
Descripción
Diclofenac isopropyl ester, also known as Isopropyl [o- (2,6-dichlorophenylamino)phenyl]acetate; Isopropyl 2- [2- (2,6-dichloroanilino)phenyl]acetate, is an impurity standard of Diclofenac . Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) used to alleviate pain and reduce inflammation in various conditions .
Molecular Structure Analysis
The molecular structure of Diclofenac isopropyl ester is represented by the formula C17H17Cl2NO2 . It is a derivative of Diclofenac, where the hydrogen in the -COOH group of Diclofenac is replaced by an isopropyl group .Physical And Chemical Properties Analysis
Esters, including Diclofenac isopropyl ester, have polar bonds but do not engage in hydrogen bonding. This makes their boiling points intermediate between nonpolar alkanes and alcohols, which do engage in hydrogen bonding . Esters of low molar mass, like Diclofenac isopropyl ester, can engage in hydrogen bonding with water, making them somewhat soluble in water .Aplicaciones Científicas De Investigación
Interaction with Lipid Membranes
Diclofenac isopropyl ester, as a derivative of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, has been studied for its interaction with lipid membranes. This interaction is crucial because it can affect the physicochemical properties of cell membranes, potentially leading to side effects when used as medication. Researchers have synthesized spin-labeled Diclofenac (Diclofenac-SL) to study this interaction using Electron Paramagnetic Resonance (EPR) spectroscopy . Understanding how Diclofenac-SL binds to lipid membranes can provide insights into the drug’s distribution and efficacy.
Transdermal Delivery Systems
Diclofenac isopropyl ester has been explored for its potential in transdermal delivery systems. A novel solid-in-oil nanosuspension (SONS) was formulated for the transdermal delivery of Diclofenac Sodium (DFNa), which is closely related to Diclofenac isopropyl ester. The SONS increased the permeability flux of DFNa across the skin, suggesting that similar systems could be developed for Diclofenac isopropyl ester to enhance its percutaneous absorption .
Mecanismo De Acción
Target of Action
Diclofenac isopropyl ester primarily targets cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
Diclofenac inhibits COX-1 and COX-2, the enzymes responsible for the production of prostaglandin G2, which is the precursor to other PGs . This inhibition of COX enzymes is the common mechanism linking each effect of diclofenac .
Biochemical Pathways
The inhibition of COX enzymes by diclofenac leads to a decrease in the production of PGs . This results in reduced inflammation and pain signaling, as PGs play a significant role in these processes .
Pharmacokinetics
When given orally, the absorption of diclofenac is rapid and complete . Diclofenac binds extensively to plasma albumin . The area under the plasma concentration-time curve (AUC) of diclofenac is proportional to the dose .
Result of Action
The molecular and cellular effects of diclofenac’s action include a decrease in inflammation and pain signaling due to the reduced production of PGs . This results in relief from the signs and symptoms of conditions like osteoarthritis and rheumatoid arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of diclofenac. For instance, diclofenac is widely detected in European surface waters, especially downstream from Wastewater Treatment Plants (WWTPs) . Therefore, the presence of diclofenac in the environment can lead to long-term exposure of aquatic organisms to this drug .
Safety and Hazards
Diclofenac and its derivatives, including the isopropyl ester, should be handled with care. They can pose risks if not used as directed. For instance, Diclofenac can increase the risk of fatal heart attack or stroke, especially with long-term use or high doses . It may also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning, especially in older adults .
Direcciones Futuras
Diclofenac and its derivatives continue to be subjects of research due to their anti-inflammatory properties. Future applications may include the removal of Diclofenac and other structurally related pharmaceutical compounds from water bodies . Additionally, Diclofenac is being studied for its antimicrobial activity .
Propiedades
IUPAC Name |
propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11(2)22-16(21)10-12-6-3-4-9-15(12)20-17-13(18)7-5-8-14(17)19/h3-9,11,20H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHUQACYEOZUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)